GNE-9605

描述

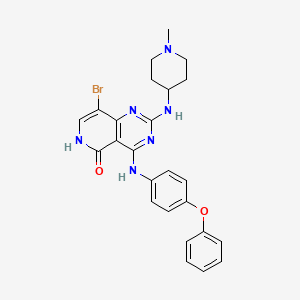

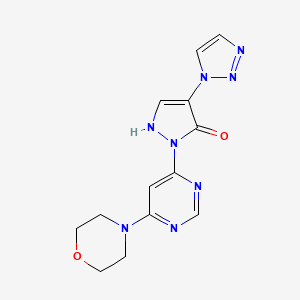

GNE-9605 是一种高度选择性且有效的富含亮氨酸重复序列激酶 2 (LRRK2) 抑制剂。 它主要用于与帕金森病相关的研究,因为它能够以 18.7 nM 的 IC50 值抑制 LRRK2 Ser1292 自磷酸化 。 该化合物具有口服活性,在临床前研究中显示出令人鼓舞的结果 .

科学研究应用

GNE-9605 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: This compound 被用作工具化合物来研究 LRRK2 的抑制及其对各种生化途径的影响.

生物学: 在生物学研究中,this compound 用于研究 LRRK2 在细胞过程中的作用,包括自噬和信号转导.

作用机制

GNE-9605 通过抑制富含亮氨酸重复序列激酶 2 (LRRK2) 的活性来发挥其作用。 LRRK2 是一种激酶,在各种细胞过程中发挥着至关重要的作用,包括自噬、信号转导和细胞骨架动力学 。 This compound 通过与 LRRK2 的活性位点结合并阻止其底物(例如 Ser1292)的磷酸化来抑制 LRRK2 。 这种抑制会导致 LRRK2 活性和其下游效应的降低,这对帕金森病来说是有益的 .

生化分析

Biochemical Properties

GNE-9605 plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound exhibits an IC50 value of 18.7 nM, indicating its high potency . This compound inhibits the autophosphorylation of LRRK2 at Ser1292, a key phosphorylation site involved in the regulation of LRRK2 activity . This inhibition disrupts the downstream signaling pathways mediated by LRRK2, thereby modulating various cellular processes. The interaction between this compound and LRRK2 is highly selective, ensuring minimal off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting LRRK2 activity, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to reduce the phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling cascades . Additionally, this compound modulates autophagy, a critical cellular process involved in the degradation and recycling of cellular components . These effects contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity . This binding prevents the autophosphorylation of LRRK2 at Ser1292, a critical step in the activation of LRRK2 signaling pathways . By inhibiting LRRK2 activity, this compound disrupts the downstream phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling and gene expression . The compound’s high selectivity for LRRK2 ensures minimal interference with other kinases, reducing the likelihood of off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation observed under standard storage conditions . Long-term studies have shown that this compound maintains its inhibitory activity against LRRK2 over extended periods . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including the modulation of autophagy and cellular signaling pathways . These findings highlight the potential of this compound as a long-term therapeutic agent for neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BAC transgenic mice expressing human LRRK2 protein, this compound has been shown to inhibit LRRK2 Ser1292 autophosphorylation in a dose-dependent manner . At higher doses, the compound exhibits increased inhibitory activity, leading to more pronounced effects on cellular signaling and autophagy . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with LRRK2. The compound inhibits the kinase activity of LRRK2, thereby modulating the phosphorylation of LRRK2 substrates and altering cellular signaling pathways . Additionally, this compound influences autophagy, a critical metabolic process involved in the degradation and recycling of cellular components . These effects on metabolic pathways contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability, with efficient absorption and distribution observed in animal models . This compound is capable of crossing the blood-brain barrier, ensuring its delivery to the central nervous system . Within cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These properties contribute to the compound’s efficacy in targeting neurodegenerative diseases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with LRRK2. The compound binds to the ATP-binding pocket of LRRK2, inhibiting its kinase activity and preventing its autophosphorylation . This interaction directs this compound to specific subcellular compartments where LRRK2 is localized, including the cytoplasm and cellular organelles . The compound’s subcellular localization is critical for its activity and function, ensuring its targeted effects on cellular signaling and autophagy .

准备方法

现有的文献中没有详细说明 GNE-9605 的合成路线和反应条件。 已知 this compound 是通过一系列化学反应合成的,这些反应涉及将氟、氯和氮原子掺入其分子结构中 .

化学反应分析

GNE-9605 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以发生还原反应,导致形成 this compound 的还原形式。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

属性

IUPAC Name |

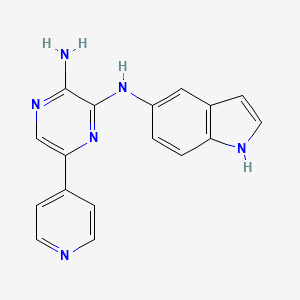

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXPEQJKNAWNQA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes GNE-9605 a promising candidate for Parkinson's disease therapy?

A1: this compound, also known as 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is considered a compelling target for Parkinson's disease therapy as its mutations are linked to the disease. This compound demonstrates favorable characteristics such as metabolic stability, brain penetration across species, and high selectivity for LRRK2. These features make it suitable for preclinical efficacy and safety studies to assess its potential as a disease-modifying therapy for Parkinson's disease [].

Q2: How does this compound achieve its high potency and selectivity for LRRK2?

A2: The research paper focuses on the structural optimization of an aminopyrazole lead compound. While the specific structural features of this compound that contribute to its potency and selectivity are not explicitly discussed, the paper mentions that modifications were made in the solvent-exposed region of the ATP-binding site of LRRK2 []. This suggests that this compound likely exerts its inhibitory effects by binding to this site and competing with ATP. Further research would be needed to elucidate the specific interactions between this compound and LRRK2 that contribute to its desirable pharmacological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)